1-(2-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
1-(2-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a complex organic compound characterized by its benzimidazole core structure, which is fused to a phenyl ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multiple steps One common approach is the condensation of o-phenylenediamine with 2-methoxybenzoic acid under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(2-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound's unique properties may be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can be compared to other benzimidazole derivatives, such as:
Benzimidazole: A simpler analog without the methoxy group.
2-Methoxybenzimidazole: A related compound with a different substitution pattern.
2-Methylbenzimidazole: A compound with a similar methyl group but lacking the methoxy substitution.
Uniqueness: The presence of both the methoxy group and the carboxylic acid moiety in this compound distinguishes it from other benzimidazole derivatives, potentially leading to unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-17-12-9-11(16(19)20)7-8-13(12)18(10)14-5-3-4-6-15(14)21-2/h3-9H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRHIBCEUIBLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3OC)C=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173885 | |
Record name | 1-(2-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452088-68-5 | |
Record name | 1-(2-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452088-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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